oleanolic acid beta-D-glucopyranosyl ester

Overview

Description

Synthesis Analysis

The synthesis of oleanolic acid beta-D-glucopyranosyl ester and related compounds often involves stepwise glycosylation strategies. For example, Sun, Han, and Yu (2003) demonstrated the synthesis of a cytotoxic saponin, structurally related to this compound, by employing glycosyl trifluoroacetimidates and thioglycosides as donors in a stepwise glycosylation process (Sun, Han, & Yu, 2003).

Molecular Structure Analysis

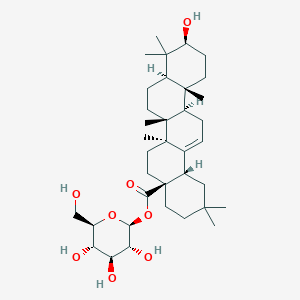

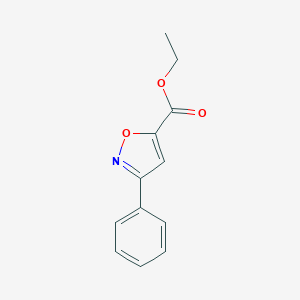

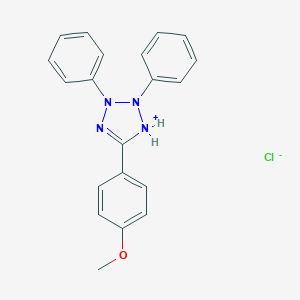

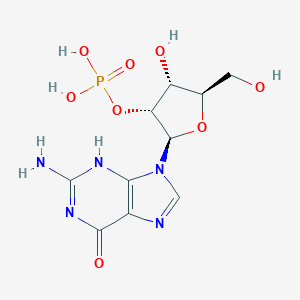

The molecular structure of oleanolic acid derivatives, including beta-D-glucopyranosyl esters, features a pentacyclic triterpene backbone. This structure is key to the compound's bioactivity, allowing for the attachment of sugar moieties that enhance solubility and interaction with biological targets. The detailed structure elucidation is often achieved through spectroscopic methods and chemical analysis, as seen in studies isolating oleanolic acid glycosides with inhibitory activity on osteoclast formation (Li et al., 2005).

Chemical Reactions and Properties

Oleanolic acid and its glucopyranosyl esters undergo various chemical reactions, including glycosylation, esterification, and oxidation. These reactions can significantly impact their biological activities by altering their solubility, stability, and interaction with cellular targets. Peng, Han, and Yu (2004) described a concise synthesis of a glucuronide-containing saponin, illustrating the complexity of chemical reactions involved in the synthesis of oleanolic acid derivatives (Peng, Han, & Yu, 2004).

Scientific Research Applications

Osteoclast Formation Inhibition

Oleanolic acid glycosides from Achyranthes bidentata roots have demonstrated inhibitory effects on osteoclast-like multinucleated cell formation, suggesting potential applications in bone health and diseases related to osteoclast activity (Li et al., 2005).

Cytotoxic Activity

Compounds including oleanolic acid beta-D-glucopyranosyl ester isolated from Aralia armata leaves exhibited weak cytotoxic activities against KB and HepG2 cell lines, indicating potential for anti-cancer research (Yen et al., 2020).

Cancer Cell Line Inhibition

A study on Anchusa italica identified an oleanolic-type triterpene glycoside that showed moderate cytotoxicity against human cancer cell lines, contributing to the field of cancer treatment research (Chen et al., 2017).

Glycosylation in Chinese Medicine

Research on glycosylated oleanolic acid saponins, mimicking components of Chinese folk medicine Di Wu, revealed their cytotoxic activity against human leukemia cells, highlighting their potential in traditional medicine and cancer therapy (Huang et al., 2009).

Microbial Biotransformation

The microbial transformation of oleanolic acid by Alternaria longipes and Penicillium adametzi yielded glycosidation products with enhanced cytotoxic activities against Hela cell lines, showcasing the role of biotransformation in drug development (Liu et al., 2011).

Anti-Inflammatory Activity

Compounds from Ilex paraguariensis, including oleanolic acid beta-D-glucopyranosyl esters, were characterized for potential anti-inflammatory properties, contributing to research on natural anti-inflammatory agents (Martinet et al., 2001).

Enhancement of Anti-Inflammatory Effects

A study on Stauntonia hexaphylla revealed that its saponins, including oleanolic acid derivatives, exhibited potent in vivo anti-inflammatory activities, emphasizing the enhancement of natural compounds for therapeutic use (Vinh et al., 2020).

Mechanism of Action

- Oleanolic acid beta-D-glucopyranosyl ester primarily interacts with specific cellular targets. One notable target is the nuclear factor-erythroid 2-related factor (NRF2) . NRF2 plays a crucial role in regulating antioxidant responses and detoxification pathways within cells.

- This compound modulates gene expression, leading to increased mRNA expression of bile acid efflux transporters such as MRP2, MRP3, and MRP4 . This effect is attributed to NRF2 accumulation.

- Additionally, oleanolic acid and its derivatives have been suggested to induce overexpression of miR-122, a tumor suppressor protein in certain cancers .

Target of Action

Mode of Action

Safety and Hazards

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding oleanolic acid beta-D-glucopyranosyl ester in certain Himalayan Panax species?

A: The study revealed that this compound was found in Panax pseudo-ginseng subsp. pseudo-ginseng specimens collected in Central Nepal. [] This finding is significant because previous studies had shown that the saponin composition of roots and rhizomes of this subspecies from Tibet and China was extremely poor. [] The presence of this oleanolic acid saponin, along with other variations in saponin profiles among different Panax species and subspecies, contributes valuable information to the chemotaxonomic understanding of these plants. This information can be crucial for distinguishing between closely related species and understanding their evolutionary relationships. Additionally, it may have implications for the medicinal properties attributed to different Panax species, as saponins are known for their diverse biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)